molecular formula C28H24FN5O2 B609088 MK-3901 CAS No. 1149750-69-5

MK-3901

Cat. No.: B609088
CAS No.: 1149750-69-5
M. Wt: 481.53
InChI Key: SUXRXYKUAHNUAX-CLYVBNDRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-3901 (N-[1(R)-(5-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[5(S)-(2-pyridyl)-4,5-dihydroisoxazol-3-yl]benzamide) is a first-generation P2X3 receptor antagonist developed by Merck. It exhibits potent antagonistic activity against P2X3 receptors, with a Ca²⁺ mobilization FLIPR assay IC₅₀ of 21 nM . Preclinical studies demonstrated its efficacy in a rat inflammatory pain model, comparable to the nonsteroidal anti-inflammatory drug naproxen, and favorable bioavailability across species . This compound has been investigated for treating chronic inflammatory and pain-related conditions, including knee osteoarthritis (KOA), where P2X3 receptor activation contributes to pain and inflammation .

Properties

CAS No.

1149750-69-5

Molecular Formula

C28H24FN5O2

Molecular Weight

481.53

IUPAC Name

N-[1(R)-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[5(S)-(2-pyridyl)-4,5-dihydroisoxazol-3-yl]benzamide

InChI

InChI=1S/C28H24FN5O2/c1-17-6-8-24(31-15-17)19-11-20(26-14-27(36-34-26)25-5-3-4-10-30-25)13-21(12-19)28(35)33-18(2)23-9-7-22(29)16-32-23/h3-13,15-16,18,27H,14H2,1-2H3,(H,33,35)/t18-,27+/m1/s1

InChI Key

SUXRXYKUAHNUAX-CLYVBNDRSA-N

SMILES

O=C(N[C@H](C)C1=CC=C(F)C=N1)C2=CC(C3=NO[C@H](C4=NC=CC=C4)C3)=CC(C5=NC=C(C)C=C5)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK3901;  MK 3901;  MK-3901

Origin of Product

United States

Comparison with Similar Compounds

MK-3901

  • Structure : Features a benzamide core with multiple pyridine substituents and a dihydroisoxazole group, contributing to its high affinity for P2X3 receptors .
  • Target Selectivity : Primarily inhibits P2X3 receptors but may also interact with P2X1 receptors, reducing subtype specificity .
  • PK/PD : Despite good oral bioavailability, its structural complexity led to suboptimal adherence to Lipinski’s rules, increasing toxicity risks .

MK-2548

  • Structure: Not fully detailed in available literature but shares the P2X3 antagonist class with this compound.
  • Efficacy : Demonstrated effectiveness in KOA models, though direct comparative data with this compound are lacking .

Gefapixant (AF-219)

  • Structure : A second-generation P2X3 antagonist with optimized selectivity, avoiding off-target effects on P2X1 or P2X2/3 receptors.
  • PK/PD : Improved drug-like properties and reduced toxicity, enabling successful clinical progression .

AF-353

  • Structure : A pyridoxine derivative with high P2X3 selectivity.

Comparative Data Table

Compound Target Selectivity FLIPR IC₅₀ (nM) Efficacy in Pain Models Bioavailability Clinical Stage Limitations
This compound P2X3 > P2X1 21 Comparable to naproxen High (multi-species) Preclinical/Early Clinical Poor selectivity, PK/PD issues
MK-2548 P2X3 (assumed) N/A Effective in KOA N/A Preclinical Limited data
Gefapixant P2X3-selective ~9–50 Superior to gabapentin Moderate Phase III Cough side effects
AF-353 P2X3-selective 5–10 Effective in neuropathic pain Low Preclinical Poor oral bioavailability

Key Research Findings

Selectivity Challenges : this compound’s dual P2X1/P2X3 inhibition may contribute to off-target effects, whereas Gefapixant’s selectivity reduces adverse outcomes .

PK/PD Trade-offs : this compound’s bioavailability contrasts with AF-353’s poor absorption, underscoring the difficulty in balancing potency and drug-like properties .

Clinical Translation : Gefapixant’s success highlights the importance of optimizing selectivity and safety early in development—a lesson from this compound’s discontinuation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-3901
Reactant of Route 2
Reactant of Route 2
MK-3901

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.